5-O-Benzoyl-20-deoxyingenol: A Technical Guide for Researchers
5-O-Benzoyl-20-deoxyingenol: A Technical Guide for Researchers
An In-depth Review of the Natural Diterpene from Euphorbia kansui
This technical guide provides a comprehensive overview of 5-O-benzoyl-20-deoxyingenol, a diterpene isolated from the roots of the traditional Chinese medicinal plant Euphorbia kansui. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this natural compound.
Chemical and Physical Properties
5-O-benzoyl-20-deoxyingenol is a member of the ingenane (B1209409) class of diterpenoids. Its chemical structure is characterized by a complex polycyclic framework with a benzoyl group esterified at the C-5 position.
| Property | Value |
| Molecular Formula | C₂₇H₃₂O₅ |
| Molecular Weight | 436.54 g/mol |
| Appearance | Colorless gum |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and other organic solvents |
| UV (MeOH) λmax | 208, 229, 273 nm[1] |
| ESI-MS (positive) | m/z 459 [M + Na]⁺[1] |
Natural Source and Isolation
5-O-benzoyl-20-deoxyingenol is naturally found in the roots of Euphorbia kansui T.N. Liou ex S.B. Ho, a plant used in traditional Chinese medicine.[2][3][4][5][6] The isolation of this compound is a multi-step process involving extraction and chromatography.
Experimental Protocol: Isolation and Purification
The following is a generalized protocol for the isolation and purification of 5-O-benzoyl-20-deoxyingenol from the dried roots of Euphorbia kansui, based on published methodologies.[2][7][8]
1. Extraction:
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The dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol or methanol at room temperature.[2][7][8]
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically shows the highest biological activity, is collected for further purification.[2]
3. Chromatographic Purification:
-
Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel or Diaion HP-20, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or methanol-water) to separate major compound classes.[2][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved by RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase to isolate pure 5-O-benzoyl-20-deoxyingenol.[2][7]
4. Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation and purification of 5-O-benzoyl-20-deoxyingenol.
Biological Activities
5-O-benzoyl-20-deoxyingenol has demonstrated significant biological activities, primarily in the areas of cell proliferation inhibition and antiviral effects.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cell types.[5][6]
Quantitative Data: Cytotoxicity
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| L-O2 (Human normal liver cell) | MTT | 27.08 (EtOAc extract) | [8] |
| GES-1 (Human normal gastric epithelial cell) | MTT | 21.89 (EtOAc extract) | [8] |
Note: The reported IC₅₀ values are for the ethyl acetate extract of Euphorbia kansui, which contains 5-O-benzoyl-20-deoxyingenol. Specific IC₅₀ values for the pure compound against a broader range of cancer cell lines require further investigation.
Anti-HIV Activity
5-O-benzoyl-20-deoxyingenol is one of several ingenane diterpenes isolated from Euphorbia kansui that exhibit anti-HIV activity.[2][7]
Quantitative Data: Anti-HIV Activity
| Compound | Assay | EC₅₀ (nM) | Reference |
| 5-O-benzoyl-20-deoxyingenol | Anti-HIV Assay | 0.8 - 1076.9 (for a mixture of active ingenane diterpenes) | [2][7] |
Note: The reported EC₅₀ is for a mixture of anti-HIV active ingenane diterpenes from the E3-fraction of the extract.
Mechanism of Action
While the precise molecular mechanisms of 5-O-benzoyl-20-deoxyingenol are still under investigation, studies on the related ingenol (B1671944) mebutate, another ingenane diterpene, provide strong indications of its likely signaling pathway. Ingenol mebutate is known to be a potent activator of Protein Kinase C (PKC).[2][3][9]
Proposed Signaling Pathway: PKC/MEK/ERK
The proposed mechanism of action for the anti-proliferative and pro-apoptotic effects of ingenol derivatives involves the activation of the PKCδ isoform, which in turn activates the MEK/ERK signaling cascade.[2][3][9] This pathway can lead to the induction of apoptosis.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the induction of apoptosis by 5-O-benzoyl-20-deoxyingenol.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of 5-O-benzoyl-20-deoxyingenol and incubate for 48-72 hours.[10][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Anti-HIV Assay (MT-4 Cell-Based Assay)
MT-4 cells are highly susceptible to HIV infection and are commonly used for screening anti-HIV compounds.
Protocol:
-
Cell Preparation: Prepare a suspension of MT-4 cells.
-
Compound and Virus Addition: In a 96-well plate, add serial dilutions of 5-O-benzoyl-20-deoxyingenol. Add a standard inoculum of HIV to the wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C.
-
Assessment of Viral Activity: The antiviral activity can be assessed by several methods:
-
EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
Future Perspectives
5-O-benzoyl-20-deoxyingenol represents a promising natural product with potential for development as an anticancer and antiviral agent. Further research is warranted to:
-
Elucidate the precise molecular targets and signaling pathways involved in its biological activities.
-
Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.
-
Explore synthetic modifications to enhance its therapeutic index.
This technical guide provides a foundation for researchers to further explore the potential of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 10. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
